![molecular formula C13H9FN4O4 B143277 N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline CAS No. 346-61-2](/img/structure/B143277.png)
N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline is a compound that appears to be related to the class of salicylideneaniline derivatives, which are known for their interesting chemical properties and potential applications. The compound is likely to have a structure that includes a 3-fluorophenyl group attached to a central carbon-nitrogen double bond (C=N), which is characteristic of the imine functional group, and a 2,4-dinitroaniline moiety. This structure suggests that the compound could exhibit significant intermolecular interactions and possibly have unique electronic properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with an aldehyde or ketone to form an imine. In the case of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline, the synthesis would likely involve the condensation of 3-fluorobenzaldehyde with 2,4-dinitroaniline under mild conditions. The reaction of fluoro-2,4-dinitrobenzene with amino groups has been widely used for the quantitative assay of N-terminal amino acids, which suggests that similar reactions could be employed in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline has been characterized using techniques such as X-Ray Diffraction (XRD), IR spectroscopy, and theoretical methods like Density Functional Theory (DFT). These compounds often crystallize in different space groups and exhibit strong intermolecular hydrogen bonds, which can significantly influence their properties. The optimized geometries, Molecular Electrostatic Potential (MEP) maps, and Frontier Molecular Orbitals of these compounds can be calculated to gain insights into their electronic structure .
Chemical Reactions Analysis
The chemical reactivity of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline would be influenced by the presence of electron-withdrawing nitro groups and the electron-donating imine group. The nitro groups could undergo reduction reactions, while the imine could participate in various nucleophilic addition reactions. The compound could also be involved in the formation of DNP-peptides when reacted with amino acids or peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline would be determined by its molecular structure. The presence of strong intermolecular hydrogen bonds could affect its melting point and solubility. The nitro groups would contribute to the compound's acidity and reactivity towards reduction. Theoretical calculations could provide additional information on the IR spectra, helping to predict vibrational modes and compare them with experimental data .
Aplicaciones Científicas De Investigación
Synthesis and Energetic Properties
Compounds related to 2,4-dinitroaniline, such as 4-Amino-3,5-dinitroaniline, have been synthesized and explored for their energetic properties. These compounds have applications in the development of energetic materials due to their thermal stability and sensitivity toward impact and friction, suggesting potential applications in explosives and pyrotechnics (Klapötke, Preimesser, & Stierstorfer, 2015).
Phytotoxicity and Antimitotic Activity
Derivatives of 2,4-dinitroaniline have been screened for their phytotoxicity and antimitotic activity, indicating their potential as herbicides. These compounds were found to affect the mitotic index and cause cytogenetic disorders in Allium cepa seedlings, highlighting their potential in agricultural research and development of new herbicidal compounds (Ozheredov et al., 2009).
In Vitro Cytotoxicity and Radiosensitizing Activity
Novel derivatives of 2,4-dinitroaniline have been synthesized and tested for in vitro cytotoxicity and radiosensitizing activity. These studies suggest the potential of such compounds in enhancing the efficacy of radiation therapy for cancer treatment, indicating a significant area of research in medical and pharmaceutical sciences (Khalaj et al., 2014).
Propiedades
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVXEXMJMVYRK-OVCLIPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

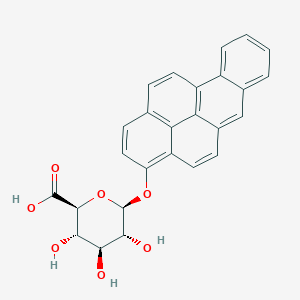
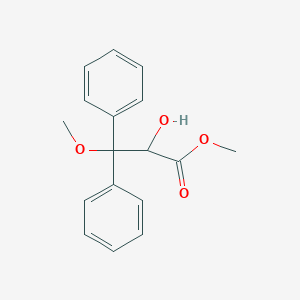
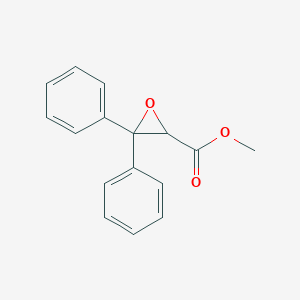
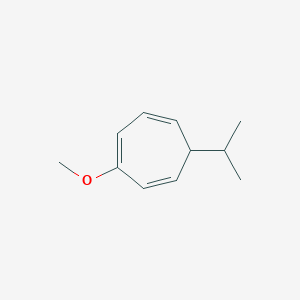
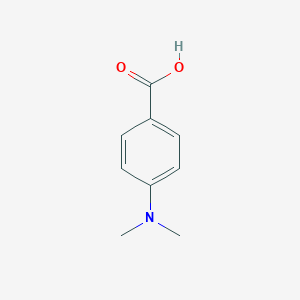
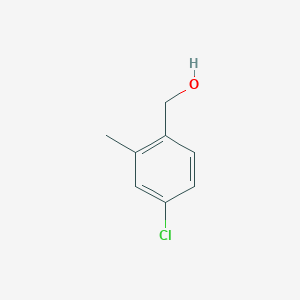
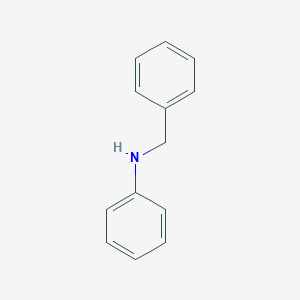
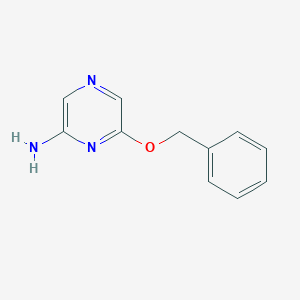
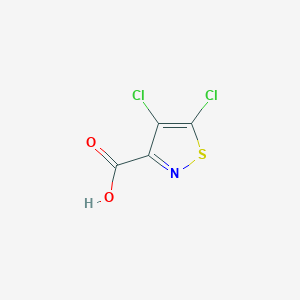
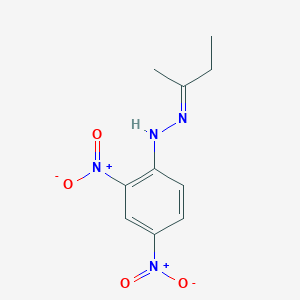
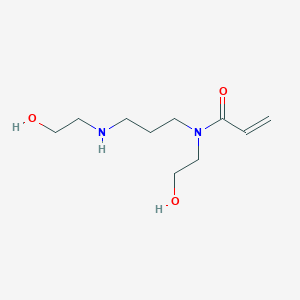
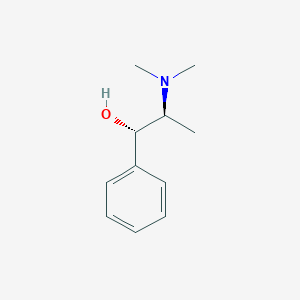
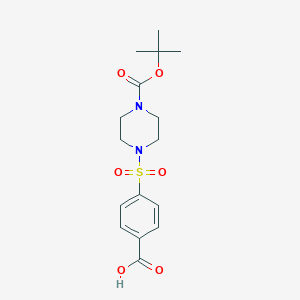
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)